molecular formula C8H5ClF3NO3 B1437579 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 1021043-31-1

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B1437579
CAS No.: 1021043-31-1
M. Wt: 255.58 g/mol
InChI Key: GSKUFMZZSWYIFW-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a chlorine atom at position 3, a trifluoroethoxy (-OCH₂CF₃) group at position 6, and a carboxylic acid (-COOH) moiety at position 2. This compound’s structure combines electron-withdrawing substituents (Cl, CF₃) and a polar carboxylic acid group, rendering it a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoroethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation or conjugation reactions .

Properties

IUPAC Name

3-chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-4-1-2-5(13-6(4)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKUFMZZSWYIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-chloropyridine-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable base and a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while esterification reactions produce esters of the original compound .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro and carboxylic acid groups may participate in binding interactions with target proteins, modulating their activity .

Comparison with Similar Compounds

Trifluoroethoxy vs. Methoxy or Methoxyethoxy

  • 3-Chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7):
    • The methoxy (-OCH₃) group is less electron-withdrawing and smaller than trifluoroethoxy, reducing steric hindrance and lipophilicity. This may improve aqueous solubility but decrease membrane permeability compared to the trifluoroethoxy analog .

Trifluoroethoxy vs. Trifluoromethyl

  • 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 280566-45-2):
    • Replacing trifluoroethoxy with trifluoromethyl (-CF₃) increases lipophilicity (logP) and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .

Halogen Substituent Variations

  • 3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS 929000-66-8): Bromine’s larger atomic radius and lower electronegativity (vs.

Carboxylic Acid Derivatives

  • Ethyl 3-chloro-2-fluoro-6-pyridinecarboxylate (CAS 261762-99-6): The ethyl ester derivative masks the carboxylic acid, improving cell membrane permeability (as a prodrug).

Sulfur-Containing Analogs

  • 3-Chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid :
    • The methylsulfanyl (-SCH₃) group introduces sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination), which may confer unique biological activity or metabolic pathways compared to oxygen-based substituents .

Biological Activity

3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoroethoxy substituent and chloro group, exhibits properties that may be beneficial in various scientific and medical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

  • Molecular Formula : C8H5ClF3NO3
  • Molecular Weight : 255.58 g/mol
  • CAS Number : 1021043-31-1
  • Boiling Point : Predicted at 301.6 ± 42.0 °C
  • Density : 1.558 ± 0.06 g/cm³
  • pKa : Approximately 2.15 .

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, which aids in the compound's ability to penetrate biological membranes. The chloro and carboxylic acid groups are likely involved in binding interactions with target proteins, potentially modulating their activity.

Biological Activities

Research indicates that derivatives of pyridine, including the studied compound, exhibit a range of biological activities:

  • Antibacterial Activity : Compounds with similar structures have shown promising antibacterial properties against various pathogens. The presence of the trifluoroethoxy group may enhance bioavailability and efficacy.
  • Antifungal Properties : Similar pyridine derivatives have been evaluated for antifungal activity, suggesting potential applications in treating fungal infections.
  • Anticancer Potential : Some studies suggest that trifluoromethylated compounds may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameCAS NumberSimilarity Index
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid796090-24-90.93
5-(Trifluoromethyl)picolinic acid881409-53-60.74
6-Chloro-5-(trifluoromethyl)picolinic acidNot available0.84
3-(Trifluoromethyl)picolinic acidNot available0.86

The presence of distinct functional groups in these compounds influences their chemical properties and biological activities. The combination of chloro and trifluoroethoxy groups in our compound may enhance its reactivity and biological profile compared to others.

Case Studies and Research Findings

  • Antibacterial Study : A study evaluating the antibacterial efficacy of pyridine derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Research : Another investigation into trifluoromethylated pyridine derivatives revealed that they could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
  • Enzyme Interaction Studies : Research has shown that this compound can act as a probe in biochemical assays to study enzyme interactions, indicating its utility in drug discovery and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
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3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid

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